KadcoccineacidI
Description
Kadcoccineacid I is a rearranged 6/6/5/6-fused triterpenoid acid isolated from the stems of Kadsura coccinea, a medicinal plant traditionally used in East Asia for its anti-inflammatory and antitumor properties . Structurally, it belongs to the 14(13→12)-abeo-lanostane skeleton family, characterized by a rare tetracyclic rearrangement. Unlike other members of the kadcoccine acid series (A–N), Kadcoccineacid I lacks the 5-substituted 2(5H)-furanone motif observed in kadcoccine acids G (385) and H (386), which may influence its bioactivity .
Properties
Molecular Formula |
C30H44O4 |
|---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(Z,6R)-2-methyl-6-[(1S,3S,5R,10S,11S,13S,15R,18R)-6,6,10,18-tetramethyl-14-methylidene-7-oxo-2-oxapentacyclo[9.7.0.01,3.05,10.013,18]octadecan-15-yl]hept-2-enoic acid |
InChI |
InChI=1S/C30H44O4/c1-17(9-8-10-18(2)26(32)33)20-11-14-29(7)21(19(20)3)15-23-28(6)13-12-24(31)27(4,5)22(28)16-25-30(23,29)34-25/h10,17,20-23,25H,3,8-9,11-16H2,1-2,4-7H3,(H,32,33)/b18-10-/t17-,20-,21+,22+,23+,25+,28+,29-,30-/m1/s1 |
InChI Key |
CRTRHMKJRCNBKL-UOZDOJFBSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3[C@@]24[C@@H](O4)C[C@@H]5[C@@]3(CCC(=O)C5(C)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C(C1=C)CC3C24C(O4)CC5C3(CCC(=O)C5(C)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The 2(5H)-furanone group in kadcoccine acids H and G correlates with enhanced bioactivity, including cytotoxicity and HIV-1 inhibition .
- Stereochemical differences (e.g., C-23 configuration) significantly impact potency. For example, kadcoccinone B (23S,24R) exhibits stronger cytotoxicity than its epimer kadcoccinone C (23R,24S) .
Kadcoccitanes (A–D) and Kadlongilactones
Kadcoccitanes, another class of rearranged triterpenoids from K. coccinea, display distinct bioactivities due to their 6/6/5/6-fused scaffold:
Comparison with Kadcoccineacid I :
- Kadlongilactones A–D, featuring α,β-unsaturated lactones, demonstrate superior cytotoxicity compared to Kadcoccineacid I, highlighting the importance of lactone moieties in antitumor activity .
Other Triterpenoids from Kadsura Species
- Micrandilactone C : Strong anti-HIV activity (IC₅₀: 0.3 μM) via inhibition of viral entry, a mechanism unstudied in Kadcoccineacid I .
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